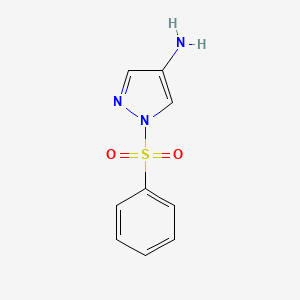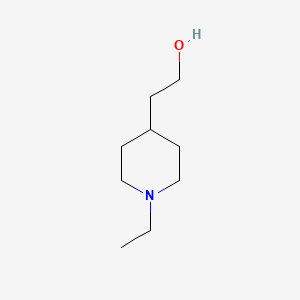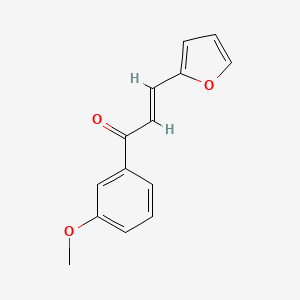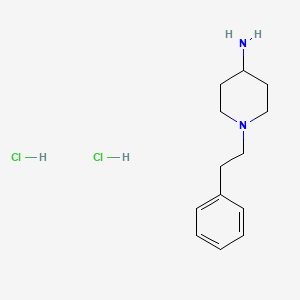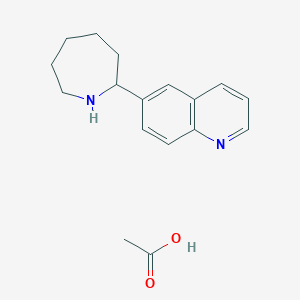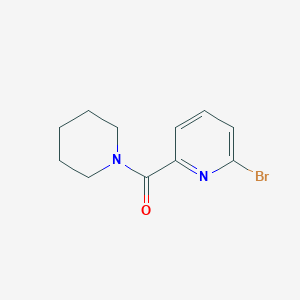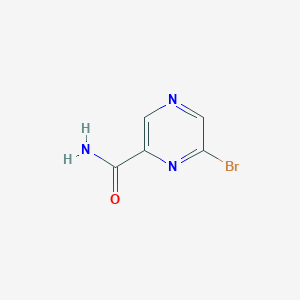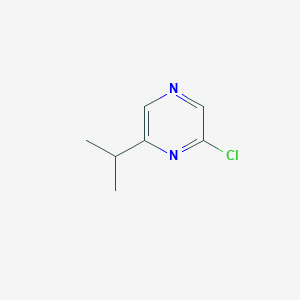
Pyrazine, 2-chloro-6-(1-methylethyl)-
Vue d'ensemble
Description
“Pyrazine, 2-chloro-6-(1-methylethyl)-” is a chemical compound with the molecular formula C7H9ClN2 . It is a derivative of pyrazine, which is an important class of pharmacophores known for their versatility in pharmacological activity . Pyrazines are among the most widely known heterocyclic compounds that can be isolated from natural sources or produced synthetically .
Molecular Structure Analysis
The molecular structure of “Pyrazine, 2-chloro-6-(1-methylethyl)-” is characterized by a pyrazine ring, which is a nitrogen-containing heterocyclic compound . The presence of the nitrogen atoms equips pyrazine with the ability to protonate and quarternize readily .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “Pyrazine, 2-chloro-6-(1-methylethyl)-” can be predicted based on its molecular structure. For instance, its density is predicted to be 1.135±0.06 g/cm3, and its boiling point is predicted to be 194.0±35.0 °C .Applications De Recherche Scientifique
Antimicrobial and Antifungal Applications
Pyrazine derivatives, including those similar to 2-chloro-6-(1-methylethyl)-pyrazine, have been extensively studied for their antimicrobial and antifungal properties. These compounds have been found to possess significant biological activity, which can be enhanced or modified by substituting different functional groups at various positions on the pyrazine ring. For instance, studies have reported on the synthesis and biological evaluation of pyrazine derivatives showing antibacterial activity against a range of pathogens. The antimicrobial activity of these compounds is often attributed to their ability to interfere with bacterial cell wall synthesis or DNA replication processes. Specific pyrazine derivatives have been identified as potential bio-based fumigants with applications in the food industry, agriculture, or logistics due to their broad-spectrum antimicrobial activity at lower concentrations and relatively low mammalian toxicity (Janssens et al., 2019).
DNA Binding and Physicochemical Properties
Another area of interest is the physicochemical and cytotoxic properties of pyrazine derivatives and their interaction with DNA. Studies have demonstrated that certain chlorohydrazinopyrazine compounds exhibit high affinity to DNA without significant toxicity toward human cells, suggesting potential clinical applications. These findings underscore the importance of understanding the structural and functional relationships of pyrazine derivatives to harness their biological activities effectively (Mech-Warda et al., 2022).
Herbicidal and Plant Elicitation Effects
Research into substituted pyrazine derivatives has also revealed their potential as herbicides and abiotic elicitors. These compounds have been shown to inhibit photosynthesis in certain plant species and promote the accumulation of flavonoids, which are important for plant defense mechanisms. This suggests that pyrazine derivatives could be used to develop new agrochemicals that control weed growth while potentially enhancing the stress resistance of crops (Doležal et al., 2007).
Optoelectronic Materials
Pyrazine derivatives are also being explored for their applications in organic optoelectronic materials. Their synthesis involves regio-selective amination reactions, leading to compounds with promising optical and thermal properties. Such materials could be utilized in various optoelectronic applications, including light-emitting diodes and photovoltaic cells, highlighting the versatility of pyrazine derivatives in both biological and material science fields (Meti et al., 2017).
Orientations Futures
The future directions in the study of pyrazine derivatives like “Pyrazine, 2-chloro-6-(1-methylethyl)-” could involve further exploration of their synthetic pathways and biological activities . Given their diverse biological activities, there is potential for these compounds to be developed into effective pharmaceuticals .
Propriétés
IUPAC Name |
2-chloro-6-propan-2-ylpyrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-5(2)6-3-9-4-7(8)10-6/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSFPTQQTDFPRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=CC(=N1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801297161 | |
| Record name | 2-Chloro-6-(1-methylethyl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801297161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrazine, 2-chloro-6-(1-methylethyl)- | |
CAS RN |
1209458-27-4 | |
| Record name | 2-Chloro-6-(1-methylethyl)pyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1209458-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-6-(1-methylethyl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801297161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 3-iodo-5-[(trifluoromethyl)sulfanyl] benzoate](/img/structure/B3090196.png)

